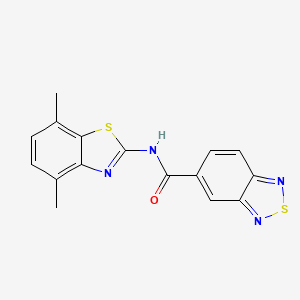
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features both benzo[d]thiazole and benzo[c][1,2,5]thiadiazole moieties. These structures are known for their electron-donating and electron-accepting properties, respectively. This compound is of significant interest in the fields of organic electronics and photonics due to its unique optoelectronic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves a multi-step process. One common method starts with the preparation of the benzo[c][1,2,5]thiadiazole core, which is then functionalized with the benzo[d]thiazole moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for bioimaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with various molecular targets. The electron-donating and electron-accepting properties of the benzo[d]thiazole and benzo[c][1,2,5]thiadiazole moieties, respectively, enable the compound to participate in electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
Benzo[c][1,2,5]thiadiazole: Known for its strong electron-accepting properties and used in similar applications.
Benzo[d]thiazole: Exhibits electron-donating properties and is also used in organic electronics and photonics.
Uniqueness
N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to the combination of both electron-donating and electron-accepting moieties within a single molecule. This dual functionality enhances its optoelectronic properties, making it particularly valuable for applications in organic electronics and photonics .
特性
分子式 |
C16H12N4OS2 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide |
InChI |
InChI=1S/C16H12N4OS2/c1-8-3-4-9(2)14-13(8)17-16(22-14)18-15(21)10-5-6-11-12(7-10)20-23-19-11/h3-7H,1-2H3,(H,17,18,21) |
InChIキー |
ANCZMTLMDSCOKV-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC4=NSN=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


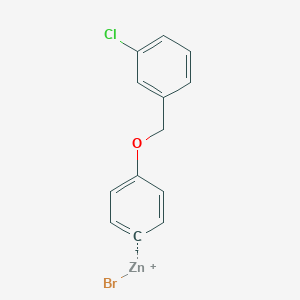
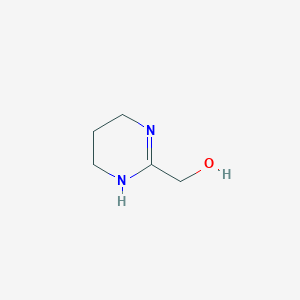
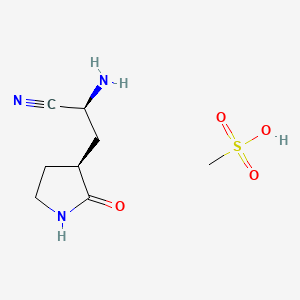
![4-(chloromethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14884051.png)
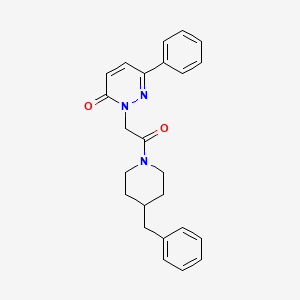





![3-Fluoro-4-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14884098.png)
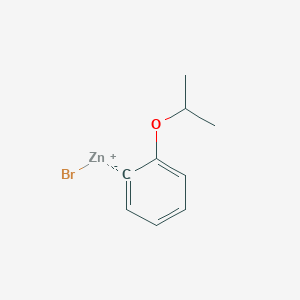

![(R,Z)-3-Amino-N-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)but-2-enamide](/img/structure/B14884114.png)
